molecular formula C11H10ClNO B1313417 5-(4-Chlorophenyl)-5-oxovaleronitrile CAS No. 54959-85-2

5-(4-Chlorophenyl)-5-oxovaleronitrile

Cat. No.: B1313417
CAS No.: 54959-85-2
M. Wt: 207.65 g/mol
InChI Key: XQANGCIZDMRHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of aromatic ketonitriles, which are of interest in organic synthesis and pharmaceutical research due to their reactive nitrile and ketone functional groups.

Properties

IUPAC Name

5-(4-chlorophenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-10-6-4-9(5-7-10)11(14)3-1-2-8-13/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQANGCIZDMRHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512301
Record name 5-(4-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54959-85-2
Record name 5-(4-Chlorophenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-5-oxovaleronitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-5-oxovaleronitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-5-oxovaleronitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

para).

Halogen-Substituted Analogs: Bromine and Iodine Derivatives

  • 5-(4-Bromophenyl)-5-oxovaleronitrile (CAS 898766-86-4): Replacing chlorine with bromine increases molecular weight (Br: ~80 vs. Regulatory data classify it as 100% pure with unspecified hazards .
  • 5-(3-Iodophenyl)-5-oxovaleronitrile : Iodine’s larger atomic radius and weaker electronegativity compared to chlorine may reduce electron-withdrawing effects but increase steric hindrance, affecting reaction kinetics in cross-coupling or substitution reactions .

Chain Length Variants

  • This structural difference could limit its utility in applications requiring longer alkyl spacers .
  • 6-(2-Fluorophenyl)-6-oxohexanenitrile : A six-carbon chain with a fluorine substituent introduces greater hydrophobicity and distinct electronic properties due to fluorine’s strong electronegativity .

Functional Group Modifications

  • 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic acid (CAS 22518-27-0): Replacement of the nitrile group with a carboxylic acid and introduction of an amino group drastically alters reactivity and biological activity. This compound’s higher polarity may enhance water solubility, making it suitable for pharmaceutical applications .
  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 619-56-7): Lacking the nitrile and extended carbon chain, this derivative’s simpler structure may limit its use in complex syntheses but could serve as a precursor in drug development .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Substituent Position Halogen Chain Length Functional Groups Key Applications
5-(4-Chlorophenyl)-5-oxovaleronitrile Para Cl 5-carbon Nitrile, Ketone Organic synthesis
5-(3-Chlorophenyl)-5-oxovaleronitrile Meta Cl 5-carbon Nitrile, Ketone Industrial research
5-(4-Bromophenyl)-5-oxovaleronitrile Para Br 5-carbon Nitrile, Ketone Material science
4-(3-Chlorophenyl)-4-oxobutyronitrile Meta Cl 4-carbon Nitrile, Ketone Synthetic intermediates

Table 2: Comparative Reactivity and Electronic Effects

Compound Halogen Electronegativity Steric Hindrance Electron-Withdrawing Strength
This compound 3.16 (Cl) Low High (para position)
5-(4-Bromophenyl)-5-oxovaleronitrile 2.96 (Br) Moderate Moderate
5-(3-Iodophenyl)-5-oxovaleronitrile 2.66 (I) High Low

Biological Activity

5-(4-Chlorophenyl)-5-oxovaleronitrile, with the CAS number 54959-85-2, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group , a nitrile group , and a ketone functional group . This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.

PropertyDescription
IUPAC Name5-(4-chlorophenyl)-5-oxopentanenitrile
Molecular FormulaC11H10ClN1O1
Molecular Weight219.66 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile group can act as a nucleophile in biochemical pathways, while the chlorophenyl group may enhance binding affinity to various enzymes and receptors, modulating their activity.

Key Mechanisms:

  • Nucleophilic Attack : The nitrile group can participate in nucleophilic substitution reactions.
  • Enzyme Interaction : The chlorophenyl moiety enhances interaction with target enzymes, potentially leading to inhibition or activation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Antiviral Properties : Investigated for its ability to inhibit viral replication.
  • Enzyme Inhibition : Shown to inhibit acetylcholinesterase (AChE) and urease, which are significant for therapeutic applications.

Study 1: Antimicrobial Screening

A study conducted on derivatives of this compound revealed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was compared with standard antibiotics, showing promising results in inhibiting bacterial growth .

Study 2: Enzyme Inhibition

Research demonstrated that compounds derived from this compound exhibited strong inhibitory effects on urease, with IC50 values significantly lower than those of conventional inhibitors. This suggests potential for developing new urease inhibitors for therapeutic use .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences in biological activity:

CompoundAntimicrobial ActivityAChE InhibitionUrease Inhibition
This compoundModerateStrongVery Strong
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiolWeakModerateModerate
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amineModerateWeakWeak

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.